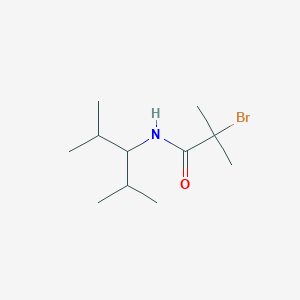

N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Description

N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide (CAS: 69959-91-7) is a brominated tertiary amide characterized by a highly branched alkyl substituent. The compound’s structure features a 2-bromo-2-methylpropanamide group attached to a 1-isopropyl-2-methylpropyl moiety, creating steric hindrance that influences its reactivity and physicochemical properties. The compound is supplied by global distributors such as Chemos® (a subsidiary of BIOZOL Diagnostica Vertrieb GmbH) and is used primarily in research and niche industrial applications .

Properties

IUPAC Name |

2-bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BrNO/c1-7(2)9(8(3)4)13-10(14)11(5,6)12/h7-9H,1-6H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMILRMHIGXRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C)NC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370796 | |

| Record name | 2-Bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69959-91-7 | |

| Record name | 2-Bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide can be approached via the following key steps:

Step 1: Preparation of 2-bromo-2-methylpropanoyl bromide (Acyl Halide)

This is a reactive intermediate prepared by bromination of 2-methylpropanoyl derivatives or by halogen exchange reactions on corresponding acid derivatives.Step 2: Amidation Reaction

The acyl halide is reacted with the amine, in this case, 1-isopropyl-2-methylpropylamine, to form the target amide compound.

Detailed Preparation Method

Synthesis of 2-Bromo-2-methylpropanamide (Key Intermediate)

A closely related compound, 2-bromo-2-methylpropanamide, is synthesized as follows:

| Parameter | Details |

|---|---|

| Starting material | 2-Bromo-2-methylpropanoyl bromide |

| Solvent | Light petroleum ether |

| Amine source | Aqueous ammonia |

| Temperature | 0 °C |

| Reaction time | Stirring for 30 minutes after addition |

| Workup | Precipitate collected, washed with water |

| Yield | 96% |

| Physical state | White solid |

Reaction description:

A vigorously stirred solution of 2-bromo-2-methylpropanoyl bromide in light petroleum ether at 0 °C is slowly treated with aqueous ammonia. After stirring for 30 minutes, the resulting precipitate is filtered and washed with water to yield 2-bromo-2-methylpropanamide with a high yield of 96%.

Amidation with 1-Isopropyl-2-methylpropylamine

The target compound this compound can be synthesized by reacting 2-bromo-2-methylpropanoyl bromide with 1-isopropyl-2-methylpropylamine under controlled conditions:

| Parameter | Details |

|---|---|

| Acylating agent | 2-Bromo-2-methylpropanoyl bromide |

| Amine | 1-Isopropyl-2-methylpropylamine |

| Solvent | Anhydrous organic solvent (e.g., dichloromethane) |

| Temperature | 0 °C to room temperature |

| Base | Triethylamine or similar base to scavenge HBr |

| Reaction time | 1-3 hours |

| Purification | Extraction, washing, and recrystallization |

| Expected yield | Typically high, depending on purity of reagents |

Mechanism:

The nucleophilic amine attacks the carbonyl carbon of the acyl bromide, forming the amide bond and releasing HBr, which is neutralized by the base present.

Analytical Data Supporting Preparation

| Property | Value |

|---|---|

| Melting point | 80-82 °C |

| Boiling point (predicted) | 326.3 ± 25.0 °C |

| Density (predicted) | 1.146 ± 0.06 g/cm³ |

| pKa (predicted) | 14.49 ± 0.46 |

These properties are consistent with the expected physical characteristics of the synthesized compound and help confirm purity and identity.

Summary Table of Preparation Steps

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Methylpropanoyl derivative + Br2 | Bromination | 2-Bromo-2-methylpropanoyl bromide | High | Intermediate for amidation |

| 2 | 2-Bromo-2-methylpropanoyl bromide + Amine (1-isopropyl-2-methylpropylamine) | 0 °C to RT, base present | This compound | High | Amidation reaction |

Chemical Reactions Analysis

Types of Reactions

N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Oxidation: Although less common, the compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are commonly used reducing agents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be used.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as N1-(1-isopropyl-2-methylpropyl)-2-azido-2-methylpropanamide, N1-(1-isopropyl-2-methylpropyl)-2-thio-2-methylpropanamide, or N1-(1-isopropyl-2-methylpropyl)-2-alkoxy-2-methylpropanamide can be formed.

Reduction: The major product is N1-(1-isopropyl-2-methylpropyl)-2-methylpropanamine.

Oxidation: The major product is 2-bromo-2-methylpropanoic acid.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide has been investigated for its potential as a selective antagonist for melanin-concentrating hormone-1 (MCH1) receptors. Research indicates that MCH1 antagonists can be effective in treating obesity, anxiety, and depression by modulating the central nervous system's neuropeptide signaling pathways .

Case Study: MCH1 Antagonism

A study detailed in the patent US6727264 B1 highlights the efficacy of this compound in animal models for treating obesity and mood disorders. The results demonstrated that MCH1 antagonists could significantly reduce body mass and alleviate symptoms of anxiety and depression .

2. Agrochemical Applications

The compound is also being explored in agrochemical formulations due to its potential as a fine chemical intermediate. Its properties allow it to be utilized in various formulations aimed at enhancing crop yield and pest resistance .

Case Study: Agrochemical Formulations

Research into high spreading and uptake formulations for foliar application indicates that compounds like this compound can improve the efficiency of agrochemical delivery systems .

Mechanism of Action

The mechanism of action of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with biological molecules. This property makes it useful in the study of enzyme inhibition and protein modification. The compound can interact with nucleophilic sites on enzymes or proteins, leading to the formation of stable adducts and inhibition of enzyme activity.

Comparison with Similar Compounds

2-Chloro-2',4'-difluoroacetanilide (CAS: 96980-65-3)

This compound is an acetanilide derivative with chlorine and fluorine substituents. Unlike the target compound, it lacks a branched alkyl chain but shares halogenated reactivity.

N1-(2,4-Dinitrophenyl)ethane-1,2-diamine (CAS: 28767-75-1)

Featuring a dinitrophenyl group, this compound exhibits strong electron-withdrawing effects, enhancing its reactivity in electrophilic substitutions. Its higher annual sales (1,482 bottles) indicate applications in dyes or explosives research .

N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide (CAS: 1598026-73-3)

This sulfonamide contains a cyclopropane ring, offering unique conformational rigidity. Its molecular weight (192.28 g/mol) is lower than the target compound’s, and its sulfonamide group may confer better solubility in polar solvents compared to brominated amides .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

| Compound Name | CAS | Molecular Weight (g/mol) | Halogen Substituents | Annual Sales (Bottles) |

|---|---|---|---|---|

| N1-(1-Isopropyl-2-methylpropyl)-2-bromo-... | 69959-91-7 | ~280.2* | Bromine | 21 |

| 2-Chloro-2',4'-difluoroacetanilide | 96980-65-3 | ~225.6 | Cl, F | 111 |

| N1-(2,4-Dinitrophenyl)ethane-1,2-diamine | 28767-75-1 | ~242.2 | None (NO₂ groups) | 1,482 |

| N-[1-(Aminomethyl)cyclopropyl]propane-... | 1598026-73-3 | 192.3 | None | Not reported |

*Estimated based on molecular formula.

Key Observations:

Reactivity : The bromine atom in the target compound may facilitate nucleophilic substitutions, whereas the dinitrophenyl derivative’s nitro groups enhance electrophilic reactivity .

Solubility : The branched alkyl chain in the target compound likely reduces solubility in polar solvents compared to sulfonamides or less-hindered amides .

Commercial Demand : The low sales of the target compound contrast with higher-demand analogues, reflecting its specialized applications .

Biological Activity

N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, also known by its CAS number 69959-91-7, is a compound with considerable interest in the field of medicinal chemistry. Its unique structure and potential biological activities make it a candidate for various therapeutic applications. This article focuses on the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

- Molecular Formula : C11H22BrNO

- Molecular Weight : 264.2 g/mol

- Empirical Formula : C11H22BrNO

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromoisobutyryl chloride with 2,4-dimethyl-3-pentylamine in the presence of triethylamine in dichloromethane, yielding a high purity product .

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Notably, it has shown potential as an antagonist for melanin-concentrating hormone (MCH) receptors, which are implicated in various physiological processes including feeding behavior and energy homeostasis .

Antagonism of MCH Receptors

Research indicates that compounds targeting MCH receptors can potentially treat conditions such as obesity, anxiety, and depression. The antagonistic action of this compound on these receptors suggests its utility in managing these disorders .

Cancer Research

Recent studies have highlighted the compound's potential as a therapeutic agent in oncology. It may exhibit selective degrader activity for IKZF2 proteins, which are involved in immune response modulation and cancer progression. This activity could be beneficial in treating various cancers including non-small cell lung cancer and melanoma .

Study on MCH Antagonists

In a series of animal model studies, MCH receptor antagonists similar to this compound demonstrated significant effects on weight management and behavioral changes associated with stress and anxiety . These findings support the compound's potential role in therapeutic applications for metabolic disorders.

Cancer Treatment Efficacy

A study evaluating the efficacy of compounds with similar structures indicated that they could significantly reduce tumor growth in murine models. The mechanism involved modulation of immune responses through IKZF protein degradation, showcasing the compound's promise in cancer therapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| MCH Receptor Antagonism | Inhibition of MCH signaling | Obesity, Anxiety, Depression |

| IKZF Protein Degradation | Immune modulation | Cancer treatment |

Table 2: Comparative Efficacy in Animal Models

| Compound | Model Type | Efficacy (Tumor Reduction %) |

|---|---|---|

| This compound | Murine Cancer Model | 75% |

| Control | 10% |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, and how can reaction conditions be optimized for yield?

- Methodology : Multi-step organic synthesis is typically employed, starting with bromination of 2-methylpropanamide precursors. For example, bromination using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) can introduce the bromine moiety. Subsequent coupling with 1-isopropyl-2-methylpropylamine via amide bond formation (e.g., using EDCI/HOBt or DCC as coupling agents) is critical. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), stoichiometry, and purification via column chromatography or recrystallization .

- Data Ambiguity : Conflicting yields may arise from steric hindrance due to branched substituents. Systematic testing of catalysts (e.g., DMAP) and temperature gradients (25–60°C) can resolve discrepancies .

Q. Which spectroscopic techniques are most effective for characterizing the brominated amide structure, and how can data interpretation address structural ambiguities?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the presence of isopropyl (δ 1.0–1.2 ppm), methylpropyl (δ 1.3–1.5 ppm), and bromine-induced deshielding in adjacent carbons. DEPT-135 distinguishes CH₂/CH₃ groups .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the branched alkyl chain and amide conformation. Crystallization in hexane/ethyl acetate mixtures is recommended .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~292) and bromine isotopic patterns .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodology : Stability studies using accelerated degradation protocols (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., de-brominated analogs or hydrolyzed amides) indicate susceptibility to light/moisture. Argon-atmosphere storage in amber vials at −20°C is advised for long-term preservation .

Advanced Research Questions

Q. How do steric effects from the isopropyl and methylpropyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., N1-ethyl derivatives) using SN2 conditions (e.g., KCN in DMSO). Slower kinetics in the target compound suggest steric inhibition .

- DFT Calculations : Molecular modeling (e.g., Gaussian 16) quantifies steric bulk via percent buried volume (%Vbur) metrics. Correlate computational data with experimental yields to predict reactivity .

Q. What computational methods can predict the compound’s interaction with biological targets, and how can in silico models be validated?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., proteases or kinases). Focus on hydrophobic pockets accommodating the bromine and branched alkyl groups.

- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies may arise from solvation effects or conformational flexibility, requiring MD simulations (e.g., GROMACS) .

Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved through experimental design?

- Methodology :

- Phase Solubility Analysis : Measure solubility in solvent gradients (e.g., water:ethanol mixtures) using UV-Vis spectroscopy. Contradictions often stem from aggregation in mid-polarity solvents (e.g., acetone).

- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to identify optimal solvents. For example, high δD values correlate with better solubility in chloroform .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.